Broad-Spectrum In Vitro Cytotoxicity
Vinfosiltine demonstrates 36- to 72-fold greater mean cytotoxicity than vincristine and vinblastine, respectively, across a panel of 2 murine and 37 human tumor cell lines using the microculture tetrazolium (MTT) assay [1]. In a separate study restricted to six human melanoma lines, vinfosiltine was 18- to 83-fold more potent than vindesine (the reference drug) in the MTT assay and 3- to 11-fold more potent in the clonogenic assay (IC50 for S12363: 4.6–11.6 nM vs. reference drugs: 24–6,770 nM after 1-hr exposure) [2]. This potency advantage is consistent across hematological, colorectal, lung, pancreatic, melanoma, and breast tumor lines, indicating that the quantitative differentiation is not confined to a single tumor type [1][2].
| Evidence Dimension | Mean in vitro cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | Vinfosiltine: baseline = 1.0 (normalized) |
| Comparator Or Baseline | Vincristine: 36-fold less cytotoxic on average; Vinblastine: 72-fold less cytotoxic on average; Vindesine (melanoma panel): 18- to 83-fold less active in MTT, 3- to 11-fold less active in clonogenic assay |
| Quantified Difference | 36× (vs. vincristine); 72× (vs. vinblastine); 18–83× (vs. vindesine in MTT); IC50 ~4.6–11.6 nM for S12363 vs. 24–6,770 nM for reference drugs |
| Conditions | MTT microculture tetrazolium assay; panel of 2 murine + 37 human tumor lines (Pierré 1991); six human melanoma lines with 1-hr and continuous 72-hr exposures (Tolis 1993) |
Why This Matters
Procurement of vinfosiltine over generic vinca alkaloids is justified when experimental protocols require sub-nanomolar to low-nanomolar cytotoxic potency and broad-spectrum tumor cell line activity, particularly in screening cascades where vincristine or vinblastine may yield insufficient dynamic range.
- [1] Pierré A, Kraus-Berthier L, Atassi G, Cros S, Poupon MF, Lavielle G, Berlion M, Bizzari JP. Preclinical antitumor activity of a new Vinca alkaloid derivative, S 12363. Cancer Res. 1991;51(9):2312-2318. PMID: 2015595. View Source
- [2] Tolis C, Photiou A, Camplejohn RS, Retsas S. Growth inhibitory activity of S12363, a novel vinca alkaloid derivative on human melanoma cell lines. Anticancer Res. 1993;13(1):161-166. PMID: 8476208. View Source
